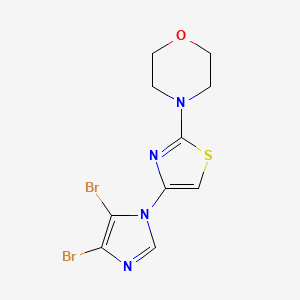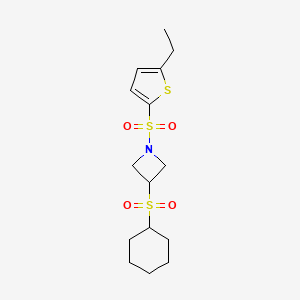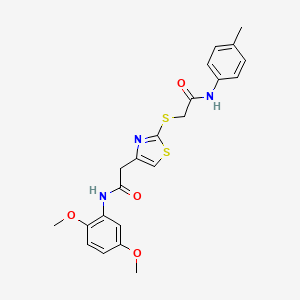![molecular formula C16H14ClF3OS B2366068 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene CAS No. 551921-16-5](/img/structure/B2366068.png)
1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene” is a chemical compound with the formula C16H14ClF3OS . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Chemical Reactions Analysis
The compound can undergo a nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.79 g/mol . Detailed physical and chemical properties such as boiling point, solubility, and stability are not available in the current resources.Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Cocrystal Formation
The isomers of 3-nitrobenzotrifluoride, including 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, were studied for their crystal structures with an aim to form cocrystals. These compounds exhibit similar conformations but different packing in crystal structures. The study suggests that certain intermolecular interactions prevent cocrystal formation, highlighting the compound's unique crystallographic properties (Lynch & Mcclenaghan, 2003).
2. Trifluoromethylation Reactions
The compound plays a role in the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing its utility in organic synthesis. This process, involving electrophilic trifluoromethylation, demonstrates its potential in modifying the chemical structure and properties of various substances (Mejía & Togni, 2012).
3. Synthesis of Benzofurans and Benzothiophenes
Research has demonstrated a method to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes using trifluoromethanesulfanylamide. This study highlights the compound's role in facilitating the creation of new chemicals with broad functional group tolerance (Sheng, Fan, & Wu, 2014).
4. Applications in Polymer Synthesis
The compound has been used in synthesizing novel fluorine-containing polyetherimide. This demonstrates its utility in the field of polymer science, contributing to the development of new materials with specific properties like thermal stability and infrared transparency (Yu Xin-hai, 2010).
5. Crystal Structure Analysis
Research on the crystal structure of related compounds, such as 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, can provide insights into the molecular interactions and stability of crystal packing, which is crucial for understanding the chemical and physical properties of these compounds (Farrukh et al., 2013).
Eigenschaften
IUPAC Name |
1-chloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3OS/c17-13-5-7-15(8-6-13)22-10-2-9-21-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQUPRCHGOFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCSC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)
![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)

![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)

![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

